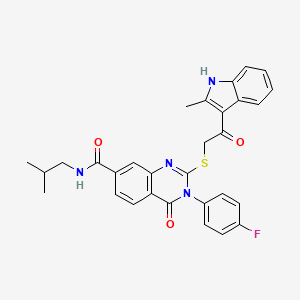

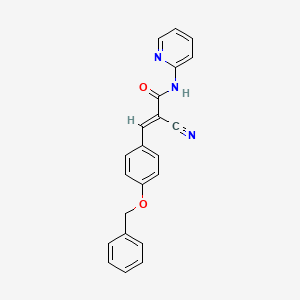

3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" is a complex molecule that may be related to the field of medicinal chemistry, given its structural complexity and the presence of a fluorophenyl group, which is often seen in pharmaceuticals. The molecule includes several functional groups such as an indole, a thioether, a quinazoline, and a carboxamide, which suggests a potential for biological activity.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in the literature. For instance, the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412, involves a key step of metalation directed by the fluorine atom for iodination of the quinoline ring . This method could potentially be adapted for the synthesis of the compound , considering the presence of a fluorophenyl group which could direct metalation and further functionalization of the quinazoline core.

Molecular Structure Analysis

The molecular structure of the compound likely exhibits a significant degree of rigidity due to the presence of the quinazoline ring system. The indole moiety is a common feature in molecules with biological activity, and its inclusion in this compound suggests potential interactions with biological targets. The fluorine atom on the phenyl ring could influence the electronic properties of the molecule and potentially enhance its binding affinity to certain receptors or enzymes.

Chemical Reactions Analysis

The presence of multiple functional groups in the compound suggests that it could participate in a variety of chemical reactions. The thioether linkage could be susceptible to oxidation, while the carboxamide group could engage in the formation of hydrogen bonds or amide bond formation under certain conditions. The fluorine atom could also affect the reactivity of the phenyl ring, making it more susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom is known to affect the lipophilicity and metabolic stability of compounds . The rigidity of the quinazoline ring system could also impact the compound's solubility and overall conformation, which are important factors in drug design. The indole and carboxamide groups could contribute to the molecule's ability to form hydrogen bonds, which is relevant for its solubility in aqueous solutions and its interaction with biological targets.

科学的研究の応用

Synthesis and Antimicrobial Applications

Synthesis and Antimicrobial Properties : Compounds structurally similar to 3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide have been synthesized and studied for their antimicrobial properties. These compounds have been shown to be effective against various bacterial and fungal strains, demonstrating significant antimicrobial potency (Patel & Patel, 2010); (Desai et al., 2011); (Desai et al., 2013).

Anticonvulsant and Antimicrobial Activities : Some derivatives of 3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds showed promising results in both domains, suggesting their potential in medical applications (Rajasekaran et al., 2013).

Anti-HIV, Antitubercular, and Antibacterial Agents : Novel derivatives of this compound class have been prepared and screened for their antitubercular, anti-HIV, and antibacterial activity. Some of these derivatives showed potent activity against various pathogens, highlighting their potential as therapeutic agents (Sulthana et al., 2019).

Antitumor and Anti-inflammatory Applications

Antitumor Activity : A derivative of 3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide demonstrated inhibitory effects on the proliferation of cancer cell lines, suggesting its potential as an antitumor agent (Hao et al., 2017).

Anti-inflammatory and Analgesic Properties : Certain derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. They have shown significant efficacy, indicating their potential use in treating inflammation and pain (Rajasekaran et al., 2011).

Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases : A derivative was synthesized and evaluated as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, demonstrating potential as an effective anti-cancer agent (Riadi et al., 2021).

Other Applications

Synthesis and Characterization : The synthesis and characterization of various derivatives have been extensively studied, providing a foundation for understanding their potential applications in various fields of medicine and pharmacology (Ivachtchenko et al., 2003).

Labeling and Evaluation for Visualization of Receptors : Some quinoline derivatives were labeled and evaluated as potential radioligands for the visualization of peripheral benzodiazepine receptors, an application that could be useful in medical imaging and diagnostics (Matarrese et al., 2001).

Discovery of Nonpeptide sst2 Agonists : The discovery of nonpeptide sst2 agonists, including some 3,4-dihydroquinazoline derivatives, has opened up new possibilities for the treatment of acromegaly, carcinoid tumors, and neuroendocrine tumors (Zhao et al., 2020).

特性

IUPAC Name |

3-(4-fluorophenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27FN4O3S/c1-17(2)15-32-28(37)19-8-13-23-25(14-19)34-30(35(29(23)38)21-11-9-20(31)10-12-21)39-16-26(36)27-18(3)33-24-7-5-4-6-22(24)27/h4-14,17,33H,15-16H2,1-3H3,(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVQJIICPXJFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)

![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2500122.png)

![N-(3-isopropoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2500123.png)